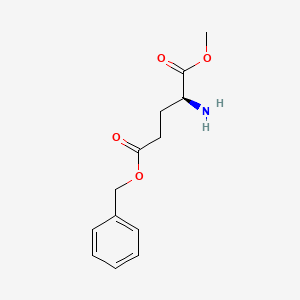

Glu(OBzl)-OMe

Description

Propriétés

IUPAC Name |

5-O-benzyl 1-O-methyl (2S)-2-aminopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-17-13(16)11(14)7-8-12(15)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINSDCQBEWYNGL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647318 | |

| Record name | 5-Benzyl 1-methyl L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57584-59-5 | |

| Record name | 5-Benzyl 1-methyl L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Glu(OBzl)-OMe typically involves the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG NCA). This process can be initiated using various amines such as diethylamine, di-n-hexylamine, dicyclohexylamine, and triethylamine . The reaction conditions, including monomer concentration, reaction temperature, and time, play a crucial role in determining the molecular weight and properties of the resulting polymer .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale polymerization processes. The use of efficient initiators and optimized reaction conditions ensures high yield and quality of the product. Deprotection of benzyl groups in the polymer can be achieved using reagents such as hydrobromic acid/acetic acid, NaOH aqueous solution, and trimethylsilyl iodide (TMSI), with TMSI being preferred for minimizing chain cleavage .

Analyse Des Réactions Chimiques

Types of Reactions

Glu(OBzl)-OMe undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Glu(OBzl)-OMe has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of Glu(OBzl)-OMe involves its interaction with various molecular targets and pathways. In drug delivery systems, the compound can form bioreducible block copolymers that release drugs in response to specific stimuli, such as changes in pH or temperature . The molecular targets include cellular receptors and transporters that facilitate the uptake and release of the drug.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Glu(OBzl)-OMe belongs to a family of carboxyl-protected glutamate/aspartate derivatives. Key analogues include:

Stability and Solvent Interactions

- Benzyl vs. t-Butyl Esters : Benzyl esters (OBzl) in this compound are less stable than t-butyl esters under acidic conditions. For instance, Troc-protected hydrazines (e.g., Troc-NHNH₂) are compatible with OBzl groups but require Zn/HAc for deprotection, avoiding side-chain cleavage .

- Solvent Effects: this compound maintains conformational rigidity in HFIP/TMP mixtures, favoring β-helix formation in polypeptides. In contrast, Glu(OMe) derivatives exhibit greater flexibility, altering chromophore spacing (e.g., 12 Å vs. 8 Å in naphthyl/dimethylaminophenyl systems) .

Activité Biologique

Glu(OBzl)-OMe, also known as L-Glutamic acid alpha-benzyl ester methyl ester, is a derivative of glutamic acid characterized by the presence of a benzyl group and a methyl ester modification. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in relation to peptide synthesis and receptor interactions.

Chemical Structure and Properties

The molecular structure of this compound enhances its lipophilicity and stability, making it a valuable building block in peptide synthesis. The modifications provided by the benzyl and methyl ester groups influence the bioactivity of peptides, potentially enhancing their stability and solubility in biological environments.

While specific mechanisms of action for this compound are not fully elucidated, its structural similarity to L-glutamic acid suggests that it may interact with glutamate receptors, which are critical for neurotransmission in the central nervous system. This interaction could provide insights into the roles of various glutamate receptor subtypes in physiological processes.

Peptide Synthesis

This compound serves as a crucial precursor in synthesizing bioactive peptides. Research indicates that peptides incorporating this compound can exhibit varied biological activities depending on their structural configurations. The presence of this compound can significantly affect the pharmacological properties of synthesized peptides.

Interaction with Receptors

Studies have shown that derivatives containing this compound can selectively bind to glutamate receptors. This binding is essential for understanding how these compounds may influence neuronal activity and signaling pathways. The ability to activate certain types of glutamate receptors positions this compound as a valuable tool for investigating neurotransmission mechanisms.

Study 1: Peptide Activity

In a study examining modified peptides containing this compound, researchers found that these peptides demonstrated enhanced stability and solubility compared to their unmodified counterparts. The findings suggested that the incorporation of this compound not only improved the physicochemical properties but also influenced biological activity, particularly in terms of receptor binding affinity.

| Peptide Variant | Stability | Solubility | Receptor Binding Affinity |

|---|---|---|---|

| Unmodified | Low | Low | Low |

| Modified with this compound | High | High | High |

Study 2: Neurotransmission Investigation

Another significant study focused on the role of this compound in neurotransmission. Researchers utilized this compound to explore its effects on neuronal signaling pathways. Results indicated that this compound could modulate synaptic transmission by influencing glutamate receptor activity, thereby providing insights into its potential therapeutic applications in neurological disorders.

Applications

This compound finds applications across various fields, including:

- Drug Development : Its ability to enhance peptide stability makes it a candidate for developing new therapeutic agents.

- Neuroscience Research : As a tool for studying glutamate receptor interactions, it aids in understanding neuropharmacology.

- Biochemical Synthesis : Utilized as a building block for synthesizing complex peptides with desired biological activities.

Q & A

Q. Methodological Answer :

- Synthetic Route : Stepwise coupling using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) is common. For example, Boc-protected amino acids are sequentially added to the backbone, followed by benzyl ester protection for carboxyl groups .

- Side Reaction Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or HPLC. Acetamidomethyl (Acm) groups can protect cysteine residues during synthesis to avoid disulfide formation .

Which characterization techniques are most reliable for confirming the structure and purity of this compound?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves benzyl (Bzl) and methyl ester (OMe) protecting groups. Peaks at δ ~5.1 ppm (Bzl -CH₂) and δ ~3.6 ppm (OMe -OCH₃) are diagnostic .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 214 nm) ensures >98% purity. Use C18 columns and acetonitrile/water gradients .

How does the stability of this compound vary under different pH and temperature conditions?

Q. Advanced Research Focus :

- Experimental Design : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 37°C, and 50°C. Monitor degradation via HPLC and mass spectrometry.

- Key Findings : Benzyl esters are labile under basic conditions (pH >9), while methyl esters are stable. Low temperatures (4°C) and anhydrous solvents (e.g., DMF) enhance shelf life .

What strategies ensure reproducibility in this compound synthesis across laboratories?

Q. Methodological Answer :

- Detailed Protocols : Document exact molar ratios, solvent purity, and reaction times. For example, specify DIEA (N,N-diisopropylethylamine) as a base for coupling reactions .

- Validation : Share replicate data (e.g., NMR spectra, melting points) in supplementary materials and adhere to journal guidelines for experimental transparency .

What mechanistic insights exist for the deprotection of this compound in peptide synthesis?

Q. Advanced Research Focus :

- Catalytic Hydrogenation : Use Pd/C or Pd(OH)₂ under H₂ to cleave benzyl groups. Monitor reaction completion via FT-IR (loss of Bzl C=O stretch at ~1740 cm⁻¹) .

- Alternative Methods : TFA (trifluoroacetic acid) selectively removes Boc groups without affecting Bzl/OMe protections, enabling sequential deprotection .

How can researchers apply FAIR principles to this compound experimental data?

Q. Methodological Answer :

- Metadata Standards : Include synthesis conditions (solvents, catalysts), characterization raw data (NMR FIDs, HPLC chromatograms), and purity metrics in structured formats (e.g., .csv, .jcamp).

- Repositories : Use platforms like Zenodo or institutional databases with DOIs for long-term accessibility .

What are common contradictions in reported analytical methods for this compound, and how can they be resolved?

Q. Advanced Research Focus :

- Contradiction Example : Discrepancies in melting points due to polymorphic forms. Use DSC (Differential Scanning Calorimetry) to identify crystalline vs. amorphous phases.

- Resolution : Cross-validate with XRD and IR spectroscopy. Report solvent recrystallization methods explicitly .

How can computational modeling predict this compound reactivity in novel reaction environments?

Q. Advanced Research Focus :

- DFT Calculations : Simulate transition states for ester hydrolysis or coupling reactions using Gaussian or ORCA software. Compare with experimental kinetic data .

- Tools : Leverage Reaxys or SciFinder to mine analogous reaction datasets for benchmarking .

What challenges arise in achieving high enantiomeric purity of this compound, and how are they addressed?

Q. Methodological Answer :

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate D/L isomers.

- Stereochemical Control : Optimize reaction temperature and chiral catalysts (e.g., L-proline derivatives) to suppress racemization .

How should researchers design literature reviews to identify gaps in this compound applications?

Q. Methodological Answer :

- Database Searches : Use Web of Science and PubMed with keywords: “this compound synthesis,” “benzyl ester deprotection,” and “peptide coupling.” Filter by citation count and publication date .

- Gap Analysis : Compare synthetic yields, stability data, and catalytic methods across 20+ studies to pinpoint understudied areas (e.g., photolytic deprotection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.